

Fmoc-D-4-Pal-OH chemical structure and IUPAC name

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Compound of Interest

Compound Name: **Fmoc-D-4-Pal-OH**

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An In-depth Technical Guide to **Fmoc-D-4-Pal-OH**

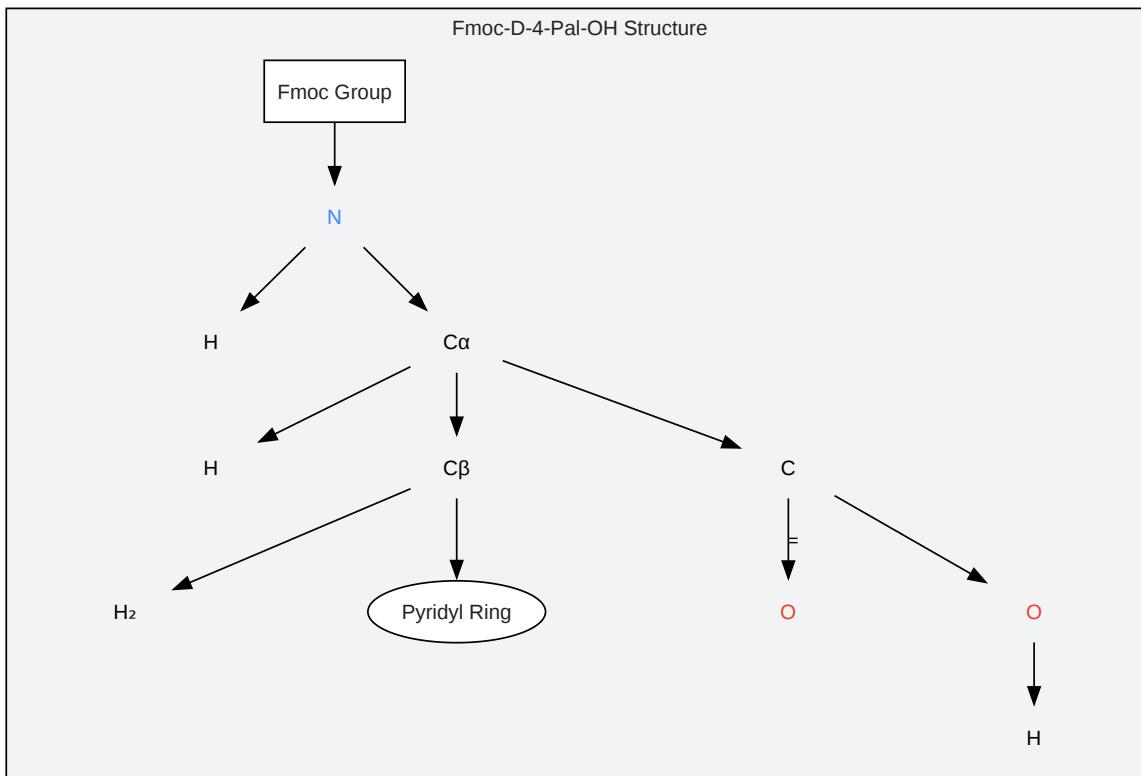
This guide provides a comprehensive overview of (9H-fluoren-9-yl)methyl (2R)-2-amino-3-(pyridin-4-yl)propanoate, commonly known as **Fmoc-D-4-Pal-OH**. It is intended for researchers, scientists, and professionals in the fields of peptide chemistry and drug development. This document details its chemical identity, physicochemical properties, and its application in solid-phase peptide synthesis (SPPS).

Chemical Structure and IUPAC Name

Fmoc-D-4-Pal-OH is a derivative of the non-standard amino acid D-4-pyridylalanine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is crucial for its use in peptide synthesis, as it is stable under acidic conditions but can be readily removed with a mild base, typically piperidine.

- IUPAC Name: (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-pyridinyl)propanoic acid[1]
- Synonyms: Fmoc-D-4-pyridylalanine, N-Fmoc-3-(4-pyridyl)-D-alanine[2]
- CAS Number: 205528-30-9[1][2][3][4]

Below is a two-dimensional representation of the chemical structure.



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Caption: Chemical structure of **Fmoc-D-4-Pal-OH**.

Physicochemical Properties

The key quantitative data for **Fmoc-D-4-Pal-OH** are summarized in the table below, providing essential information for experimental design and execution.

Property	Value	Source(s)
Molecular Formula	C ₂₃ H ₂₀ N ₂ O ₄	[1][4]
Molecular Weight	388.42 g/mol	[1][3][4]
Appearance	White to off-white crystalline powder	[3]
Melting Point	130-133 °C	
Solubility	Soluble in DMSO, DMF, Methanol, Ethanol. Insoluble in water.	[3]
Storage (Solid)	3 years at -20°C; 2 years at 4°C	[3]
Storage (In Solution)	6 months at -80°C; 1 month at -20°C	[3][5]
Topological Polar Surface Area (TPSA)	88.52 Å ²	[4]
LogP	3.616	[4]

Experimental Protocols

Fmoc-D-4-Pal-OH is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). Below is a representative protocol for the coupling of **Fmoc-D-4-Pal-OH** to a resin, followed by the removal of the Fmoc protecting group to allow for chain elongation.

Attaching Fmoc-D-4-Pal-OH to 2-Chlorotriyl Chloride Resin

This protocol describes the initial step of SPPS: loading the first amino acid onto the solid support.

- Resin Preparation: Swell 1g of 2-chlorotriyl chloride resin in N,N-dimethylformamide (DMF) for 10-15 minutes in a reaction vessel. After swelling, drain the DMF.[6]

- Amino Acid Solution Preparation: Dissolve 2 equivalents of **Fmoc-D-4-Pal-OH** (relative to the resin's substitution capacity) in DMF. To aid dissolution, a small amount of dichloromethane (DCM) can be added.[6]
- Coupling Reaction: Add the **Fmoc-D-4-Pal-OH** solution to the swollen resin. Add 4 equivalents of N,N-diisopropylethylamine (DIPEA) to the mixture.[6] Agitate the mixture at room temperature for 30-60 minutes.
- Capping: To block any unreacted sites on the resin, add a capping solution of DCM:MeOH:DIPEA (17:2:1 v/v/v) and agitate for an additional 30 minutes.[6]
- Washing: Drain the reaction vessel and wash the resin sequentially with DMF (3 times), DCM (3 times), and Methanol (2 times) to remove excess reagents and byproducts.
- Drying: Dry the resin under vacuum to obtain the Fmoc-D-4-Pal-loaded resin.

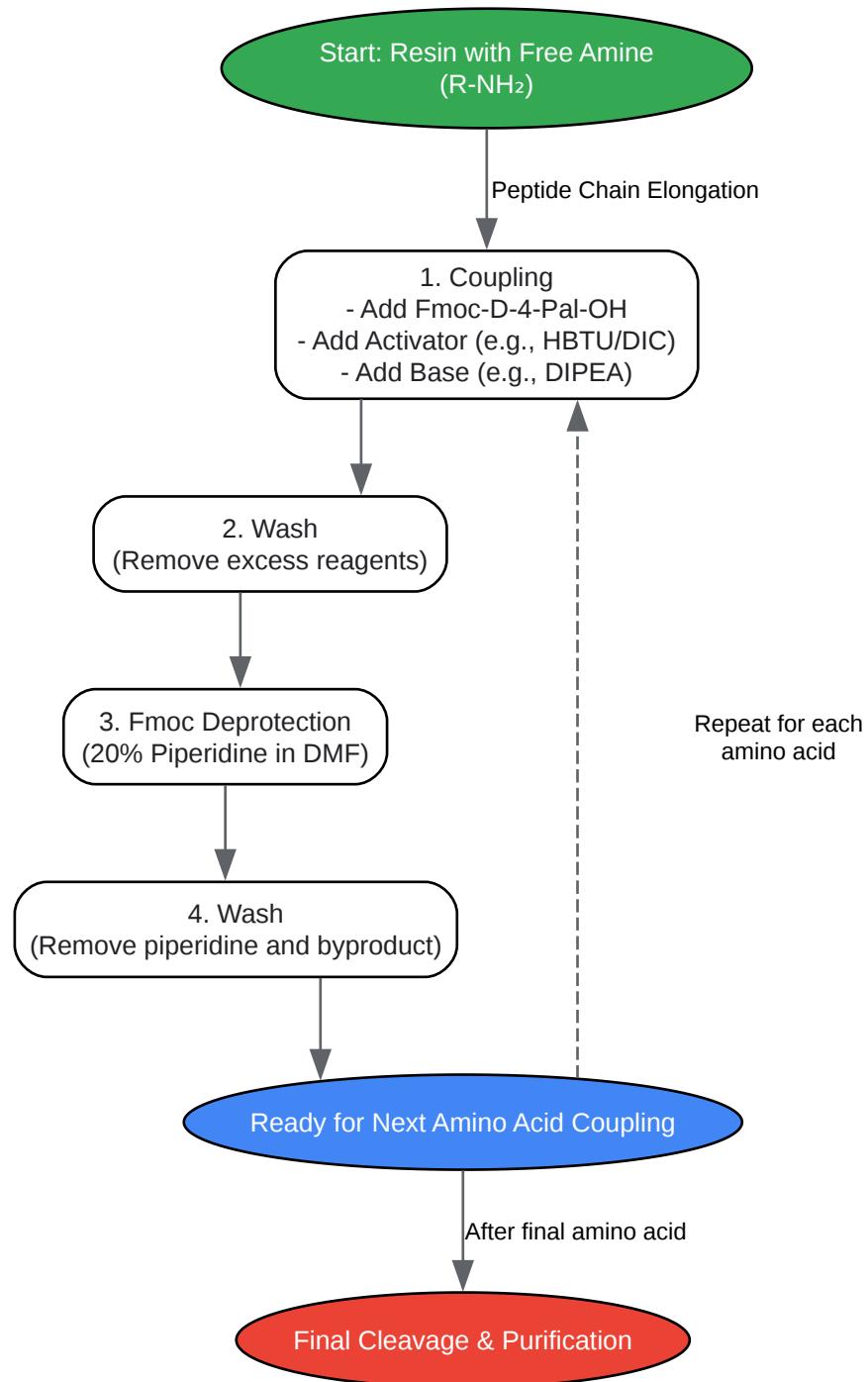
Fmoc Deprotection

This step is performed after each coupling cycle to deprotect the N-terminal amine for the next coupling reaction.

- Resin Swelling: Swell the peptide-resin in DMF for 10-15 minutes.
- Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin.[7]
- Reaction: Agitate the mixture for 15-30 minutes at room temperature.[7] The piperidine reacts with the Fmoc group, removing it from the N-terminal amine.
- Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (at least 5 times) to remove residual piperidine and the Fmoc-adduct byproduct.[7]
- Confirmation: A qualitative test (e.g., Kaiser test) can be performed to confirm the presence of a free primary amine, indicating successful deprotection. The resin is now ready for the next coupling cycle.

Workflow Visualization

The following diagram illustrates the logical workflow for incorporating an Fmoc-protected amino acid, such as **Fmoc-D-4-Pal-OH**, into a growing peptide chain during solid-phase peptide synthesis.



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